molecular formula C15H16N2O3 B12044635 Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate

Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate

Katalognummer: B12044635
Molekulargewicht: 272.30 g/mol
InChI-Schlüssel: DDYYSGKZISCEFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

The synthesis of Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with ethyl chloroformate and hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Analyse Chemischer Reaktionen

Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer properties.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Biological Studies: It is used in various biological studies to understand its interactions with different biological targets.

Wirkmechanismus

The mechanism of action of Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets in cells. The compound is believed to exert its effects by inhibiting certain enzymes or signaling pathways that are crucial for cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate can be compared with other oxadiazole derivatives such as:

Eigenschaften

Molekularformel

C15H16N2O3

Molekulargewicht

272.30 g/mol

IUPAC-Name

ethyl 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazole-2-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-2-19-15(18)14-17-16-13(20-14)12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3

InChI-Schlüssel

DDYYSGKZISCEFK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NN=C(O1)C2=CC3=C(CCCC3)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.